molecular formula C9H14N4O B2663424 (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1807938-72-2

(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No.: B2663424
CAS No.: 1807938-72-2
M. Wt: 194.238
InChI Key: RCGVCIKWTUKRDV-APPZFPTMSA-N
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Description

(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a synthetic organic compound that features a piperidinone core substituted with an amino group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a keto-amine.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.

    Amination: The amino group can be introduced through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazolyl group.

    Reduction: Reduction reactions may target the carbonyl group in the piperidinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activity.

Industry

In industry, the compound may be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-5-amino-6-(1H-pyrazol-4-yl)piperidin-2-one: Similar structure but lacks the methyl group on the pyrazole ring.

    (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one: Similar structure but with the pyrazole ring substituted at a different position.

Uniqueness

The presence of the 1-methyl-1H-pyrazol-4-yl group in (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one may confer unique properties, such as specific binding affinity or reactivity, compared to similar compounds.

Properties

IUPAC Name

(5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-5-6(4-11-13)9-7(10)2-3-8(14)12-9/h4-5,7,9H,2-3,10H2,1H3,(H,12,14)/t7-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGVCIKWTUKRDV-APPZFPTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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